

An In-Depth Technical Guide to Bis-PEG4-sulfonic acid

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Compound of Interest

Compound Name: *Bis-PEG4-sulfonic acid*

Cat. No.: *B1673972*

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Introduction

Bis-PEG4-sulfonic acid is a homobifunctional crosslinker featuring two terminal sulfonic acid groups separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and surface modification due to its distinct chemical properties. The PEG4 spacer imparts increased water solubility to the parent molecule and any subsequent conjugates, which can be advantageous for biological applications. The terminal sulfonic acid groups are available for a variety of chemical modifications, including esterification, halogenation, and displacement reactions, making **Bis-PEG4-sulfonic acid** a versatile tool for covalently linking molecules.

Core Data Presentation

The physicochemical properties of **Bis-PEG4-sulfonic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	366.4 g/mol	[1]
Chemical Formula	C ₁₀ H ₂₂ O ₁₀ S ₂	[1]
Purity	Typically ≥95%	
Appearance	Varies (often a solid or oil)	
Solubility	Soluble in aqueous media, DMSO, DMF	
Storage	Recommended at -20°C for long-term stability	

Experimental Protocols

A key application of **Bis-PEG4-sulfonic acid** involves the conjugation to molecules containing hydroxyl groups through esterification. The following is a detailed protocol for the Fischer-Speier esterification of a hydroxyl-containing biomolecule with **Bis-PEG4-sulfonic acid**. This protocol is a general guideline and may require optimization for specific applications.

Objective: To covalently conjugate **Bis-PEG4-sulfonic acid** to a biomolecule containing hydroxyl groups.

Materials:

- **Bis-PEG4-sulfonic acid**
- Hydroxyl-containing biomolecule (e.g., a protein, peptide, or small molecule)
- Anhydrous alcohol (e.g., methanol or ethanol, can also serve as the solvent)
- Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
- Anhydrous non-polar solvent (e.g., toluene, optional, for azeotropic removal of water)
- Reaction vessel (round-bottom flask)

- Reflux condenser
- Dean-Stark trap (optional)
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)
- Analytical instruments for characterization (e.g., mass spectrometry, NMR)

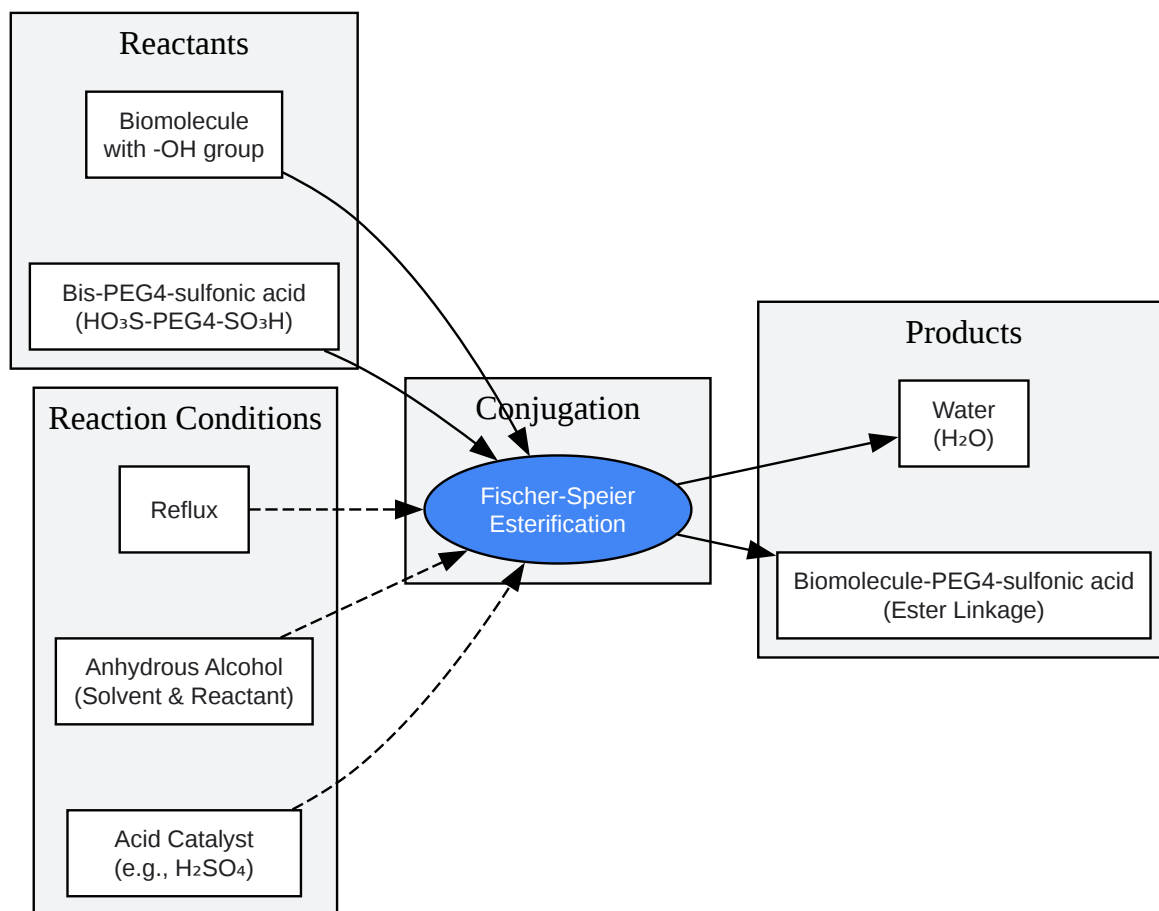
Procedure:

- Reagent Preparation:
 - Ensure all glassware is thoroughly dried to prevent unwanted hydrolysis.
 - Dissolve the hydroxyl-containing biomolecule in the chosen anhydrous alcohol or non-polar solvent in the reaction vessel.
 - In a separate container, dissolve **Bis-PEG4-sulfonic acid** in the same solvent.
- Reaction Setup:
 - Add the **Bis-PEG4-sulfonic acid** solution to the biomolecule solution in the reaction vessel. A molar excess of the alcohol is often used to drive the reaction forward.[\[2\]](#)
 - Place the magnetic stir bar in the flask and begin stirring.
 - If using a non-polar solvent, attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with the solvent.
 - Slowly and carefully add a catalytic amount of the strong acid (e.g., a few drops of concentrated sulfuric acid) to the reaction mixture.[\[2\]](#)[\[3\]](#)
- Esterification Reaction:

- Heat the reaction mixture to reflux using the heating mantle. The reaction temperature will depend on the boiling point of the solvent used.^[2]
- Allow the reaction to proceed for 1-10 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to determine the consumption of the starting materials.^[2]
- If using a Dean-Stark trap, water will be collected as it is formed, shifting the equilibrium towards the ester product.^[2]
- Work-up and Purification:
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - If an acid catalyst was used, it should be neutralized. This can be achieved by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product should be purified to remove unreacted reagents and byproducts. The choice of purification method will depend on the properties of the final conjugate. Common methods include size-exclusion chromatography for large biomolecules or reversed-phase HPLC for smaller molecules.
- Characterization:
 - The purified conjugate should be thoroughly characterized to confirm its identity and purity. Techniques such as mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the **Bis-PEG4-sulfonic acid** linker.^[4] NMR spectroscopy can also be used to verify the formation of the ester bond.

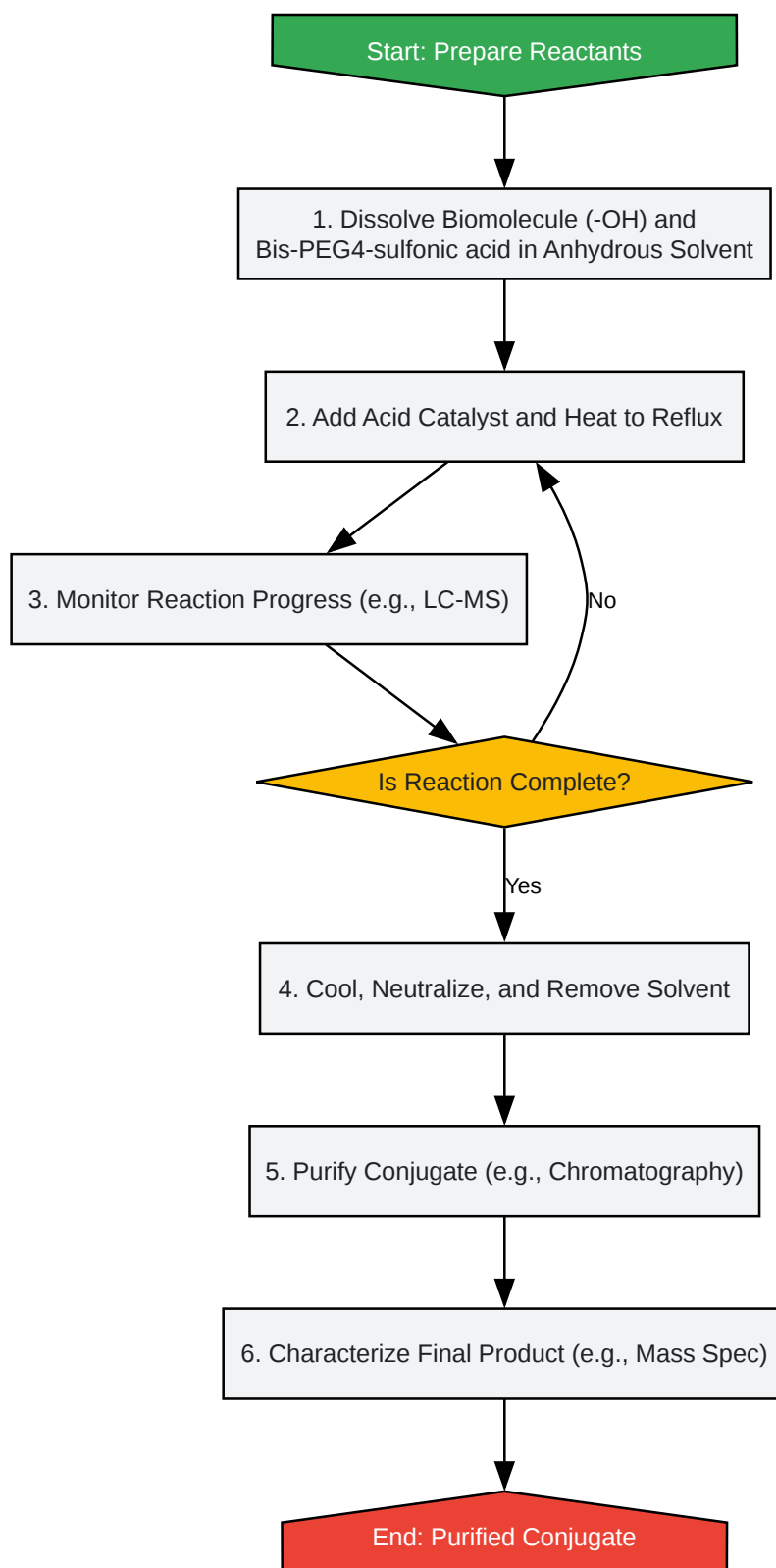
Mandatory Visualization

The following diagrams illustrate key concepts related to the use of **Bis-PEG4-sulfonic acid**.



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Caption: Fischer-Speier Esterification Workflow.



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Caption: Experimental Workflow for Bioconjugation.

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